sodium;methanesulfonate

Buffer Selection Analytical Chemistry Protein Crystallization

Sodium methanesulfonate (NaCH₃SO₃) addresses the critical need for a non-buffering, electrochemically stable anion source in analytical and electrochemical workflows. Unlike chloride-based alternatives, it eliminates corrosion risk in HPLC and metal substrate systems. Its defined non-hygroscopic crystalline form ensures batch consistency. - Enables robust ion-pair HPLC methods without pH interference (pKa ~ -2.0). - Serves as a chloride-impermeant anion for accurate patch-clamp liquid junction potential corrections. - Provides high thermal stability (~350°C) for high-temperature synthesis and electrolyte longevity.

Molecular Formula CH3NaO3S
Molecular Weight 118.09 g/mol
Cat. No. B7821007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;methanesulfonate
Molecular FormulaCH3NaO3S
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
InChIKeyKKVTYAVXTDIPAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Methanesulfonate: Key Properties


Sodium methanesulfonate (NaCH₃SO₃; CAS 2386-57-4), the sodium salt of methanesulfonic acid, is a white crystalline solid with molecular weight 118.09 g/mol and high aqueous solubility. Unlike zwitterionic biological buffers (e.g., MES, HEPES), sodium methanesulfonate arises from a strong sulfonic acid, exhibiting a pKa of approximately -2.0 for the conjugate acid (methanesulfonic acid, MSA), which renders it non-buffering at physiological or near-neutral pH [1]. This fundamental distinction directs its primary utility toward applications requiring a non-coordinating, electrochemically stable, monovalent anion source—namely, as an ion-pairing reagent in HPLC, a supporting electrolyte in electroplating and energy storage, a protein crystallization additive, and a synthetic intermediate [2].

Sodium Methanesulfonate: Substitution Risks


Sodium methanesulfonate occupies a specific physicochemical niche that precludes direct substitution with chemically similar alternatives. Replacing it with potassium methanesulfonate alters deliquescence relative humidity (DRH 71.5% for KMS vs. 61.7% for NaMS) [1], directly impacting powder handling stability under ambient humidity. Substituting with MES (pKa 6.10) fundamentally changes solution chemistry, introducing undesired buffering capacity and metal-chelating potential in non-biological workflows [2]. Replacing it with sodium chloride introduces chloride's well-documented corrosivity toward stainless steel HPLC components and electrochemical electrodes, as well as its transport through biological chloride channels—a critical confounding variable in patch-clamp electrophysiology [3]. The quantitative evidence below establishes why sodium methanesulfonate is not an interchangeable commodity chemical but a functionally distinct reagent requiring specification-level selection.

Sodium Methanesulfonate: Performance Evidence


Non-Buffering pKa vs. MES/HEPES

Sodium methanesulfonate is the salt of a strong acid (methanesulfonic acid, pKa ≈ -2.0). This is in stark contrast to MES, a Good's buffer with a pKa of 6.10 at 25°C, and HEPES, with a pKa of 7.48 at 25°C [1]. Consequently, sodium methanesulfonate provides a pure anion source that exerts zero buffering capacity in the pH 3–11 range. In applications such as HPLC mobile phase preparation with a defined pH (e.g., phosphate-buffered systems at pH 3.0), substituting MES would introduce competing buffering, shifting the actual mobile phase pH away from the target and altering analyte retention times. In protein crystallization, MES can chelate metal ions and participate in crystal contacts via its morpholine ring [2]; sodium methanesulfonate, lacking such structural features, serves as an inert precipitant or additive that does not introduce these confounding variables.

Buffer Selection Analytical Chemistry Protein Crystallization

Deliquescence Humidity vs. Potassium Methanesulfonate

The hygroscopicity parameter (κ) derived from cloud condensation nuclei (CCN) measurements for sodium methanesulfonate (NaMS) is 0.46 ± 0.02, compared to 0.47 ± 0.02 for potassium methanesulfonate (KMS) [1]. This translates to a calculated deliquescence relative humidity (DRH) of approximately 61.7% for NaMS and 71.5% for KMS. The lower DRH of NaMS means it will absorb atmospheric moisture and deliquesce at a lower ambient humidity threshold than KMS. Conversely, NaMS has a lower DRH than calcium methanesulfonate (κ = 0.37 ± 0.01, DRH > 80%).

Material Science Aerosol Research Solid-State Stability

Anion Mobility vs. Literature Values

Direct measurement of limiting equivalent conductance (Λ₀) for sodium methanesulfonate salt yields a value of 96 ± 1 S·cm²·equiv⁻¹. Subtracting the known λ₀ for Na⁺ (50.1 S·cm²·equiv⁻¹) gives a methanesulfonate anion limiting equivalent conductance (λ₀) of 45.9 ± 1.0 S·cm²·equiv⁻¹, corresponding to a mobility relative to K⁺ (u/u_K) of 0.60 [1]. This is critically distinct from the previously tabulated (and incorrect) literature values for methylsulfate and methylsulfonate, both erroneously listed with identical limiting equivalent conductances of 48.8 S·cm²·equiv⁻¹ and relative mobilities of 0.66 [1]. Using the incorrect literature value (0.66) instead of the experimentally determined value (0.60) for sodium methanesulfonate would introduce a ~10% error in calculated liquid junction potentials (LJP), fundamentally compromising the accuracy of patch-clamp measurements of membrane potential and ion selectivity.

Electrophysiology Patch-Clamp Biophysics

OH Oxidation Rate vs. Methanesulfonic Acid

Under heterogeneous oxidation by hydroxyl (OH) radicals at 90% relative humidity, sodium methanesulfonate exhibits an effective OH uptake coefficient (γ_eff) of 0.20 ± 0.06, compared to 0.45 ± 0.14 for methanesulfonic acid (MSA) [1]. This represents a 2.25-fold slower reaction rate for the sodium salt relative to its conjugate acid. The reduced reactivity is attributed to the enhanced hygroscopicity of the sodium salt, which increases surface water coverage and reduces the reactive collision probability between the methanesulfonate anion and gas-phase OH radicals [1].

Atmospheric Chemistry Aerosol Science Oxidative Stability

Thermal Stability vs. Ammonium Methanesulfonate

Thermogravimetric analysis (TGA) under inert atmosphere reveals that sodium methanesulfonate is thermally stable up to approximately 350°C, with congruent melting observed prior to decomposition [1]. In contrast, ammonium methanesulfonate decomposes at significantly lower temperatures due to the volatility and thermal lability of the ammonium cation, with substantial mass loss commencing below 200°C. This thermal stability differential makes sodium methanesulfonate suitable as a reaction medium or reagent in high-temperature organic transformations (e.g., nucleophilic substitutions requiring elevated temperatures) where ammonium salts would undergo decomposition, releasing ammonia and potentially quenching or side-reacting with electrophilic substrates.

Thermal Analysis Synthetic Chemistry Material Processing

XRD Crystal Structure vs. Other Salts

Sodium methanesulfonate crystallizes in the orthorhombic Pbcm space group with unit cell parameters a = 5.58810(10) Å, b = 16.9774(5) Å, c = 21.904(5) Å, V = 2078.06(9) ų at 125.80 K [1]. The crystal structure comprises a three-dimensional network with 2.5 Na(I) ions and 2.5 methanesulfonate ligands per asymmetric unit, forming a two-dimensional layered structure via methanesulfonate group coordination [1]. This well-defined crystallographic fingerprint is distinct from potassium methanesulfonate and ammonium methanesulfonate, which adopt different space groups and unit cell dimensions. The availability of a high-quality single-crystal X-ray diffraction (SC-XRD) reference structure [1][2] enables unequivocal identity confirmation and polymorph screening for pharmaceutical or materials science applications where solid-state form directly impacts solubility, stability, and processability.

X-ray Crystallography Quality Control Solid-State Characterization

Sodium Methanesulfonate: Application Scenarios


HPLC Ion-Pair Chromatography

Sodium methanesulfonate (typically used at 0.005–0.05 M) serves as an anionic ion-pairing reagent in reversed-phase HPLC for the separation of protonated basic compounds (e.g., amines, alkaloids, peptide therapeutics). As established in Evidence #1, its non-buffering nature (pKa ≈ -2.0) ensures that it does not alter the pH of a separately optimized mobile phase buffer. This is in direct contrast to MES or phosphate additives, which would introduce competing buffer equilibria. Sodium methanesulfonate's short alkyl chain provides a balance between adequate ion-pair retention and rapid column equilibration, avoiding the persistent column contamination and long equilibration times associated with longer-chain sulfonates (e.g., sodium dodecyl sulfate) . This scenario is optimal for quality control laboratories developing robust, transferable HPLC methods for pharmaceutical analysis where peak symmetry and retention time reproducibility are critical specifications.

Patch-Clamp Electrophysiology

In whole-cell patch-clamp recordings, cesium methanesulfonate or sodium methanesulfonate is frequently used as the primary intracellular anion to replace chloride. This substitution is essential because methanesulfonate is impermeant through native chloride channels, thereby eliminating chloride-mediated currents that would otherwise confound measurements of cation channel activity . Critically, as demonstrated in Evidence #3, the methanesulfonate anion has an experimentally determined relative mobility (u/u_K) of 0.60, not the 0.66 value erroneously attributed to methylsulfate/methylsulfonate in some reference tables. Applying the correct mobility value ensures accurate calculation of the liquid junction potential (LJP) correction, a prerequisite for valid resting membrane potential measurements and ion selectivity determinations. Procurement of high-purity sodium methanesulfonate for this application is non-negotiable for electrophysiology core facilities and ion channel drug discovery groups requiring publication-quality biophysical data [1].

Electroplating and Energy Storage

Sodium methanesulfonate is employed as a supporting electrolyte in electroplating (e.g., tin, lead, copper, and alloy deposition) and in aqueous/nonaqueous hybrid sodium-ion battery electrolytes. The methanesulfonate anion provides high ionic conductivity while exhibiting significantly lower corrosivity toward metal substrates and stainless steel equipment compared to chloride or sulfate-based electrolytes . As shown in Evidence #4, the sodium salt also offers enhanced oxidative stability relative to the free acid, contributing to longer bath lifetimes in electroplating operations. Furthermore, the distinct crystal structure and hydration behavior (Evidence #5 and #6) ensure consistent dissolution and bath maintenance. This application scenario is particularly relevant for industrial electroplating facilities seeking to extend equipment service life and reduce maintenance downtime, as well as for battery researchers developing next-generation sodium-ion energy storage systems with improved safety profiles [1].

High-Temperature Organic Synthesis

Sodium methanesulfonate serves as a stable, non-hygroscopic (relative to MSA) source of the methanesulfonate anion for nucleophilic substitution reactions, mesylate group introduction, and the synthesis of protic ionic liquids (PILs). As established in Evidence #5, its thermal stability to approximately 350°C under inert atmosphere permits its use in high-temperature reactions (e.g., in DMF, DMSO, or solvent-free conditions above 150°C) where ammonium methanesulfonate or the free acid would decompose or volatilize. The lower DRH of NaMS compared to KMS (Evidence #2) also means that careful humidity control is required during weighing for stoichiometric accuracy; however, its defined crystalline form (Evidence #6) allows for reliable analytical quantification and batch-to-batch consistency in kilogram-scale chemical manufacturing . This scenario is optimal for process chemists scaling up methanesulfonate-dependent transformations where thermal robustness and avoidance of ammonium byproducts are critical for yield and purity [1].

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